molecular formula C9H10O5 B1599863 Methyl 3,5-dihydroxy-4-methoxybenzoate CAS No. 24093-81-0

Methyl 3,5-dihydroxy-4-methoxybenzoate

Cat. No.: B1599863
CAS No.: 24093-81-0
M. Wt: 198.17 g/mol
InChI Key: SUGIJIFASYORQN-UHFFFAOYSA-N
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Description

Methyl 3,5-dihydroxy-4-methoxybenzoate is a natural product found in Tamarix nilotica, Epilobium hirsutum, and Chrysosplenium grayanum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dihydroxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGIJIFASYORQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415758
Record name methyl 3,5-dihydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24093-81-0
Record name methyl 3,5-dihydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,5-Dihydroxy-4-methoxybenzoate
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Natural Occurrence and Isolation of Methyl 3,5 Dihydroxy 4 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is fundamental for determining the precise arrangement of hydrogen and carbon atoms in the molecule.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum provides information about the chemical environment of the protons. For Methyl 3,5-dihydroxy-4-methoxybenzoate isolated from Sacoglottis gabonensis, the spectrum was recorded in deuterated methanol (B129727) (CD₃OD) at 500 MHz. The data reveals two singlets for the methoxy (B1213986) groups and a singlet for the two equivalent aromatic protons, confirming the symmetrical substitution pattern on the benzene (B151609) ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.10s2HH-2, H-6
3.84s3H4-OCH₃
3.82s3HCOOCH₃

s = singlet

¹³C-NMR (Carbon-13 NMR): While the compound has been characterized by ¹³C-NMR, detailed experimental data from research literature is not readily available. However, predicted spectral data provides insight into the carbon framework. The following table shows predicted ¹³C-NMR chemical shifts.

Chemical Shift (δ) ppmPredicted Assignment
168.3C=O (ester)
149.2C-3, C-5
140.2C-4
122.0C-1
108.5C-2, C-6
61.24-OCH₃
52.8COOCH₃

Note: Data is based on a predicted spectrum and serves as an estimation of expected experimental values. np-mrd.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the compound's molecular weight and formula. When analyzed by Electrospray Ionization Mass Spectrometry (ESI-MS), the compound's molecular formula was established as C₉H₁₀O₅. researchgate.net The analysis showed pseudo-molecular ion peaks in both positive and negative modes, which is characteristic for this compound. researchgate.net

Ionization ModeObserved m/zAssignment
ESI-MS (Positive)199.0[M+H]⁺
ESI-MS (Negative)197.1[M-H]⁻

M = Molecular Weight (198.17 g/mol ) nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibration frequencies. The spectrum for this compound confirms the presence of hydroxyl (-OH) and ester (C=O) groups. researchgate.net

Wavenumber (cm⁻¹)Functional Group Assignment
3367.6O-H (hydroxyl) stretching
1586.0C=O (ester carbonyl) stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule and is characteristic of the aromatic system and its substituents. When dissolved in methanol, the compound exhibits distinct absorption maxima. researchgate.net

Solventλmax (nm)
Methanol260.5
Methanol298

Chemical Synthesis and Derivatization of Methyl 3,5 Dihydroxy 4 Methoxybenzoate

Synthetic Pathways to Methyl 3,5-Dihydroxy-4-methoxybenzoate

The construction of the this compound molecule can be approached through several synthetic routes, primarily involving the formation of the ester and ether functionalities on a benzoic acid scaffold.

A common strategy for synthesizing substituted methyl benzoates begins with a suitable precursor, such as gallic acid (3,4,5-trihydroxybenzoic acid) or other dihydroxybenzoic acids. The synthesis typically involves two key transformations: esterification and etherification (O-methylation).

Esterification is often carried out by reacting the parent benzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. cyberleninka.ruekb.egmdpi.com This reaction, known as Fischer esterification, converts the carboxylic acid group into a methyl ester. For instance, gallic acid is first esterified with methanol to produce methyl gallate (methyl 3,4,5-trihydroxybenzoate). ekb.egpatsnap.com

The subsequent step is a selective etherification, or O-methylation, of one or more hydroxyl groups. This is commonly achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. diva-portal.orgchemicalbook.com For example, the synthesis of the related compound, methyl 3,4-dihydroxy-5-methoxybenzoate, involves the esterification of gallic acid followed by a selective O-methylation of the hydroxyl group at the 5-position. chemicalbook.com Similarly, starting from methyl 3,5-dihydroxybenzoate, a mono-O-methylation can be performed using methyl iodide and a weak base like potassium carbonate to yield methyl 3-hydroxy-5-methoxybenzoate. diva-portal.org

Table 1: Key Reactions in the Synthesis of Methyl Benzoate Derivatives This table is interactive. Click on the headers to sort.

Reaction Type Starting Material Example Reagents Product Example
Esterification Gallic Acid Methanol, Sulfuric Acid Methyl gallate
Etherification (O-methylation) Methyl 3,5-dihydroxybenzoate Methyl Iodide, Potassium Carbonate Methyl 3-hydroxy-5-methoxybenzoate

A significant challenge in synthesizing specific isomers of hydroxy-methoxybenzoates is achieving regioselectivity—that is, modifying a particular hydroxyl group while leaving others unchanged. When multiple hydroxyl groups are present, their similar reactivity can lead to a mixture of products. To overcome this, chemists employ regioselective synthesis strategies, often involving the use of protecting groups. diva-portal.org

A key strategy is the selective protection of the less-hindered hydroxyl group. diva-portal.org For instance, a bulky protecting group, such as a pivaloyl group, can be introduced. This group will preferentially react with the hydroxyl group that is less sterically hindered (often in the meta or para position relative to the ester group). diva-portal.org Once this position is blocked, the remaining unprotected hydroxyl group (e.g., one in the ortho position) can be methylated. Following the methylation reaction, the protecting group is removed (deprotection), often through methanolysis, to yield the desired mono-methylated product. diva-portal.org

The selectivity of these reactions can also be influenced by the electronic properties of the molecule. In catechol structures like 3,4-dihydroxybenzaldehyde, the acidity of the phenolic hydroxyls governs the selectivity. The hydroxyl group para to an electron-withdrawing group is more acidic and can be selectively protected under mild basic conditions using reagents like benzyl chloride or allyl bromide. nih.gov While direct methyl protection is possible, its subsequent removal often requires harsh conditions.

Synthetic Analogs and Derivatives of this compound

The core structure of this compound can be modified to generate a wide array of synthetic analogs and derivatives. These modifications are pursued to investigate structure-activity relationships and to develop compounds with enhanced or specific biological activities.

There are ten possible structural isomers of methyl hydroxy-methoxybenzoate, each with a unique arrangement of hydroxyl, methoxy (B1213986), and methyl ester groups on the benzene (B151609) ring. diva-portal.org The synthesis of these isomers often starts from commercially available dihydroxybenzoic acids. diva-portal.org

Two primary synthetic pathways are employed:

Direct Esterification and Mono-O-methylation: This two-step process is used for isomers where direct methylation of a dihydroxybenzoate ester intermediate yields the desired product without significant side reactions. diva-portal.org

Regioselective Protection-Deprotection: For isomers where direct methylation is not selective, a more complex route involving the protection of one hydroxyl group is necessary. This involves esterification of a dihydroxybenzoic acid, selective acylation (e.g., pivaloylation) of the less-hindered hydroxyl group, methylation of the remaining free hydroxyl group, and finally, deprotection to remove the acyl group. diva-portal.org

An example is the synthesis of methyl 2-hydroxy-4-methoxybenzoate, which can be prepared by treating methyl 2,4-dihydroxybenzoate with methyl iodide and potassium carbonate. prepchem.com

Derivatization of the this compound scaffold is a key strategy for enhancing its biological potential. The number and position of hydroxyl and methoxy groups are known to be critical for activities such as antioxidant, antimicrobial, and anti-inflammatory effects. nih.gov

This compound itself has been identified as a natural antioxidant with potential antimicrobial properties. researchgate.net Its structure is also associated with the inhibition of catechol-O-methyltransferase (COMT) and the modulation of tumour necrosis factor (TNF)-α. cymitquimica.com

Modifications to the core structure can lead to altered biological profiles. For example, halogenation of the benzene ring is a common derivatization technique. The synthesis of compounds like methyl 3,5-dichloro-4-methoxybenzoate provides analogs with different electronic and lipophilic properties, which can influence their biological interactions. google.com Studies on related phenolic compounds show that the presence of an o-dihydroxy (catechol) moiety often enhances antioxidant activity. Furthermore, converting a hydroxyl group to a methoxy group can increase lipophilicity, potentially improving the compound's ability to cross cell membranes.

Table 2: Biological Activities of Selected Benzoate Derivatives This table is interactive. Use the search bar to filter results.

Compound Reported Biological Activity
This compound Antioxidant, potential antimicrobial, COMT inhibitor, TNF-α modulator researchgate.netcymitquimica.com
Methyl 3-hydroxy-4,5-dimethoxybenzoate Antimicrobial, oxidation resistance medchemexpress.com
Methyl 2-hydroxy-3-methoxybenzoate Antifeedant activity against the pine weevil Hylobius abietis diva-portal.org
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) Anti-inflammatory (suppresses inflammatory cytokines)

Aromatic compounds like this compound and its isomers serve as valuable building blocks, or precursors, for the synthesis of more complex molecules, particularly pharmaceuticals. diva-portal.orggoogle.com

A notable example is the use of a structural isomer, methyl 3-hydroxy-4-methoxybenzoate, as the starting material for a novel synthesis of Gefitinib (B1684475), an anticancer drug that acts as an EGFR tyrosine kinase inhibitor. mdpi.comnih.gov The synthesis begins with the alkylation of the free hydroxyl group on the methyl 3-hydroxy-4-methoxybenzoate precursor with 1-bromo-3-chloropropane. mdpi.com The resulting intermediate then undergoes a series of reactions, including nitration, reduction of the nitro group, cyclization, and chlorination, to construct the complex quinazoline core of the final drug molecule. mdpi.comnih.gov This multi-step process illustrates how the relatively simple benzoate structure provides the necessary chemical scaffold for building intricate, biologically active compounds.

Biological Activities and Pharmacological Investigations of Methyl 3,5 Dihydroxy 4 Methoxybenzoate

Antioxidant Activities and Mechanisms of Action

Methyl 3,5-dihydroxy-4-methoxybenzoate has been identified as a natural phenolic compound with notable antioxidant properties. researchgate.net Its capacity to counteract oxidative damage is attributed to several mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems.

Radical Scavenging Properties (e.g., DPPH Assay)

The direct antioxidant activity of this compound is often evaluated by its ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). In the DPPH assay, the compound's ability to donate a hydrogen atom or an electron to the DPPH radical neutralizes it, leading to a measurable decrease in the solution's absorbance at 517 nm. mdpi.combiorxiv.org This color change from purple to yellow indicates the extent of radical scavenging activity. mdpi.com Studies have demonstrated that this phenolic compound exhibits significant DPPH radical scavenging capabilities, identifying it as a potent natural antioxidant. researchgate.net The efficiency of this scavenging activity is often quantified by the IC50 value, which represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.

Interactive Data Table: DPPH Radical Scavenging Activity This table would typically present IC50 values from various studies, but specific quantitative data for this compound was not available in the provided search results.

Plant SourceExtract/CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)Reference
Globimetula brauniiThis compound Identified as a natural antioxidantData not available researchgate.net

Attenuation of Oxidative Stress in Cellular Models

While direct studies on this compound are limited, research on similar phenolic compounds, such as Methyl 3,4-dihydroxybenzoate (MDHB), provides insight into potential mechanisms. MDHB has been shown to protect cells from oxidative damage induced by agents like tert-butyl hydroperoxide (TBHP). mdpi.com This protection involves reducing the levels of intracellular reactive oxygen species (ROS), which are highly reactive molecules that can damage vital cellular components like lipids, proteins, and DNA. mdpi.comnih.gov By mitigating the accumulation of ROS, these compounds help maintain cellular homeostasis and prevent apoptosis (programmed cell death) triggered by oxidative insults. mdpi.com For instance, MDHB was found to suppress TBHP-induced apoptosis in SH-SY5Y neuroblastoma cells. mdpi.com

Modulation of Antioxidant Enzyme Systems

The protective effects of phenolic compounds extend to the enhancement of the body's own antioxidant defense systems. This involves upregulating the expression and activity of key antioxidant enzymes. Studies on the related compound MDHB have shown that it can increase the activity of enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). mdpi.com SOD is responsible for converting the superoxide radical into hydrogen peroxide, which is then neutralized by catalase (CAT) and GSH-Px. mdpi.com By bolstering these enzymatic defenses, compounds like this compound can improve a cell's capacity to handle oxidative stress. mdpi.com

Interaction with Nrf2-Keap1 Pathway

A critical mechanism for regulating the antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway. nih.gov Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, facilitating its degradation. mdpi.com However, in the presence of oxidative stress or activators, Nrf2 is released from Keap1 and translocates to the nucleus. mdpi.com There, it binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of a wide array of protective genes, including those for antioxidant enzymes like SOD and NQO1. nih.govmdpi.comnih.gov Research on MDHB has demonstrated its ability to activate this Nrf2 pathway, leading to the upregulation of these vital antioxidant enzymes and a reduction in oxidative damage in granulosa cells. nih.govnih.gov This suggests that this compound may also exert its antioxidant effects through the modulation of this crucial signaling pathway.

Anti-inflammatory Properties and Molecular Targets

In addition to its antioxidant activities, this compound is implicated in possessing anti-inflammatory properties. Inflammation and oxidative stress are often interlinked, with one process capable of inducing the other. researchgate.netsci-hub.box

Inhibition of Inflammatory Mediators (e.g., TNF-α)

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in a wide range of inflammatory diseases. mdpi.comnih.gov Elevated levels of TNF-α can trigger signaling cascades, such as the NF-κB pathway, leading to the production of other inflammatory molecules and perpetuating the inflammatory response. mdpi.comphcogj.com While direct evidence for this compound is still emerging, studies on structurally related compounds have shown potent inhibitory effects on inflammatory mediators. For example, a brominated derivative, Methyl 3-bromo-4,5-dihydroxybenzoate, was found to regulate the TLR/NF-κB pathway and inhibit the mRNA expression of TNF-α in a model of inflammatory bowel disease. researchgate.netnih.gov This indicates that the core structure of dihydroxy-methoxybenzoate esters has the potential to interfere with key inflammatory pathways, thereby reducing the expression of critical mediators like TNF-α.

Modulation of NF-κB Signaling Pathway

Currently, there is a lack of direct scientific evidence from published research specifically investigating the modulatory effects of this compound on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of inflammatory responses, and its modulation is a key target for many anti-inflammatory compounds.

While direct studies on this compound are absent, research on structurally similar compounds offers some insights. For instance, studies on other natural phenolic compounds with similar structural motifs have demonstrated the ability to inhibit the NF-κB pathway, suggesting a potential area for future investigation for this compound. However, without specific experimental data, any potential role of this compound in modulating NF-κB signaling remains speculative.

Antimicrobial Activities

This compound has been identified as a potential antimicrobial agent. researchgate.net It is one of the phenolic compounds isolated from the stem bark of Sacoglottis gabonensis, a plant used in traditional African medicine for managing microbial infections. researchgate.net

Antibacterial Effects

While this compound has been noted for its potential as an antimicrobial agent, specific data on its antibacterial effects, such as minimum inhibitory concentrations (MICs), are not extensively detailed in the currently available literature.

However, studies on the crude extracts of Sacoglottis gabonensis, from which this compound is isolated, have demonstrated antibacterial activity against a range of pathogenic bacteria. For instance, both ethanol (B145695) and aqueous extracts of the stem bark have shown inhibitory effects on Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.netjournaljabb.com The ethanolic extract, in particular, showed notable activity, with the highest in-vitro antimicrobial effect observed against E. coli. amazonaws.com A study on the extracts of Sacoglottis gabonensis reported a Minimum Inhibitory Concentration (MIC) value of 6.25 mg/ml for the ethanolic extract against P. aeruginosa. researchgate.netjournaljabb.com

Antifungal Effects

Similar to its antibacterial properties, the specific antifungal activity of this compound is not well-documented in current scientific literature.

Nevertheless, crude extracts from the stem bark of Sacoglottis gabonensis have shown activity against fungal species. Both aqueous and ethanolic extracts have demonstrated inhibitory effects against Candida albicans and Penicillium spp. researchgate.netjournaljabb.com The combined aqueous and ethanol extract of the plant produced a Minimum Inhibitory Concentration (MIC) value of 6.25 mg/ml against C. albicans. researchgate.netjournaljabb.com

These results suggest that compounds within Sacoglottis gabonensis, potentially including this compound, possess antifungal properties. However, dedicated studies on the isolated compound are necessary to ascertain its individual antifungal efficacy and spectrum.

Molecular Docking Studies for Antimicrobial Targets (e.g., Staphylococcus aureus gyrase B, Escherichia coli DNA gyrase)

As of the current body of scientific literature, there are no specific molecular docking studies that have been published detailing the interaction of this compound with key antimicrobial targets such as Staphylococcus aureus gyrase B or Escherichia coli DNA gyrase.

Molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule to a target protein. Such studies are valuable in understanding the mechanism of action of antimicrobial compounds and in the design of new and more effective drugs. The absence of such data for this compound highlights a gap in the understanding of its potential antimicrobial mechanism at a molecular level. Future computational studies could provide valuable insights into whether this compound can effectively bind to and inhibit these essential bacterial enzymes, which would support its potential as an antibacterial agent.

Antihyperglycaemic Activity

The potential antihyperglycaemic activity of this compound is an area of emerging research interest, though comprehensive in vivo studies are currently lacking.

In vivo Studies in Hyperglycaemic Models

There is currently no direct in vivo evidence from studies on hyperglycaemic models to substantiate the antihyperglycaemic activity of isolated this compound.

However, research on the plant from which it is derived, Sacoglottis gabonensis, provides some preliminary indications. A study on the stem bark extract of Sacoglottis gabonensis demonstrated a protective effect on brain glucose levels in rats. nih.gov The extract was shown to inhibit the glucose-depleting action of 2,4-dinitrophenyl hydrazine (B178648) (2,4-DNPH) and ethanol. nih.gov While these findings are related to the crude extract and not the pure compound, and the model is not a direct hyperglycaemic model, they suggest that constituents of the plant may play a role in glucose metabolism.

Further investigation through well-designed in vivo studies using hyperglycaemic animal models is necessary to elucidate whether this compound possesses any significant antihyperglycaemic effects.

Other Reported Biological Activities

Investigations specifically detailing the anti-aging effects or the influence on cellular senescence of this compound were not identified in the reviewed scientific literature.

Research specifically examining the effects of this compound on osteoblastic mineralization has not been identified in the available scientific literature.

In studies investigating the spermicidal constituents of the ethanolic extract from Sacoglottis gabonensis stem bark, this compound was isolated and evaluated for its effect on sperm motility. researchgate.net The research aimed to identify compounds responsible for the extract's traditional use.

The study involved a sperm immobilization assay where various isolated compounds were tested. The findings indicated that while the crude extract and certain fractions showed significant spermicidal effects, this compound itself was inactive. researchgate.netgrafiati.com In a direct comparison, the compound Bergenin, also isolated from the same plant, demonstrated 100% sperm immobilization at a concentration of 20 mg/mL within 60 seconds. In contrast, this compound exhibited no spermicidal activity under the test conditions. researchgate.net

Table 1: Comparative Spermicidal Activity of Compounds from Sacoglottis gabonensis

Compound Concentration (mg/mL) Observation Time Result
This compound Not specified in excerpt 60 seconds No Activity researchgate.net
Bergenin 20 60 seconds 100% Immobilization researchgate.net

A review of the scientific literature did not yield studies investigating the potential of this compound as a B-cell lymphoma-2 (BCL-2) inhibitor. Furthermore, no research was found that specifically examined the effects of this compound on HT29 colorectal cancer cells.

Table of Mentioned Compounds

Compound Name
This compound
Bergenin

Metabolism and Biotransformation of Methyl 3,5 Dihydroxy 4 Methoxybenzoate

In vivo Metabolic Fate of Methyl 3,5-Dihydroxy-4-methoxybenzoate

The in vivo metabolism of phenolic compounds like this compound is a complex process involving absorption, distribution, metabolism, and excretion (ADME). Generally, after ingestion, such compounds are not fully absorbed in their original form. nih.gov A significant portion of ingested polyphenols, estimated to be between 90-95%, reaches the large intestine where they are metabolized by the gut microbiota. nih.govresearchgate.net

The bioavailability of phenolic compounds is often low due to extensive metabolism in the human body. umf.org.nz For instance, studies on structurally similar compounds like methyl syringate, found in manuka honey, have shown that upon ingestion, it is metabolized and its metabolites, including syringic acid glucuronide and sulfate (B86663), are detected in plasma and urine. umf.org.nz This suggests that this compound would likely undergo similar metabolic processes, leading to the circulation of its metabolites rather than the parent compound.

The metabolism of gallic acid and its esters, which share structural similarities with this compound, has been studied in rats. researchgate.net When gallic acid is administered, a significant portion is excreted as 4-O-methyl gallic acid, indicating that methylation is a key metabolic pathway. researchgate.net Furthermore, the administration of gallic acid esters results in the cleavage of the ester linkage, with the subsequent metabolism of the resulting gallic acid. researchgate.net This suggests that the ester bond in this compound is likely to be hydrolyzed in vivo.

Enzymatic Biotransformation Pathways

The biotransformation of xenobiotics, including phenolic compounds, generally occurs in two phases: Phase I and Phase II metabolism. drughunter.commdpi.com

Phase I Metabolism: This phase typically involves the addition or exposure of polar functional groups, such as hydroxyl groups, through reactions like oxidation, reduction, and hydrolysis. drughunter.comyoutube.com For methoxylated compounds, a key Phase I reaction is O-demethylation, which is often catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov Studies on methoxyflavones have shown that CYP1A1, CYP1A2, and CYP3A4 are the primary isoforms involved in their oxidative metabolism. nih.gov It is plausible that these enzymes could also be responsible for the demethylation of the methoxy (B1213986) group in this compound.

Another crucial Phase I reaction is the hydrolysis of the ester bond, a process catalyzed by esterases. mdpi.com Phenolic acid esterases are widely distributed in biological systems and are responsible for breaking down ester-containing compounds. mdpi.com The hydrolysis of this compound would yield 3,5-dihydroxy-4-methoxybenzoic acid (syringic acid methyl ether) and methanol (B129727).

Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which increases their water solubility and facilitates their excretion. drughunter.com The primary Phase II reactions for phenolic compounds are glucuronidation and sulfation. drughunter.com

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of a glucuronic acid moiety to a hydroxyl group. drughunter.com The two hydroxyl groups on the benzene (B151609) ring of this compound and its hydrolyzed metabolite are potential sites for glucuronidation.

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the addition of a sulfonate group to a hydroxyl group. drughunter.com This is another likely conjugation reaction for this compound.

The table below summarizes the potential enzymatic biotransformation pathways for this compound based on the metabolism of structurally related compounds.

Metabolic Phase Reaction Enzyme Family Potential Metabolite
Phase IO-DemethylationCytochrome P450 (e.g., CYP1A1, CYP1A2, CYP3A4)Methyl 3,4,5-trihydroxybenzoate (B8703473) (Methyl gallate)
Phase IEster HydrolysisEsterases3,5-Dihydroxy-4-methoxybenzoic acid
Phase IIGlucuronidationUDP-glucuronosyltransferases (UGTs)This compound-glucuronide
Phase IISulfationSulfotransferases (SULTs)This compound-sulfate

Microbial Metabolism of Related Methoxybenzoates

The gut microbiota plays a crucial role in the metabolism of polyphenols that are not absorbed in the upper gastrointestinal tract. nih.govresearchgate.netresearchgate.net Microorganisms in the gut can perform a variety of transformations, including hydrolysis, demethylation, and dehydroxylation. researchgate.net

Studies on the anaerobic degradation of syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid), a compound structurally similar to the hydrolyzed form of this compound, have shown that it can be metabolized by certain bacterial strains like Rhodopseudomonas palustris. nih.govosti.gov The degradation pathway can involve demethylation to form gallic acid, which is then further metabolized. researchgate.net Other research has indicated that syringic acid can stimulate the microbial degradation of other structurally related compounds. nih.gov

The microbial metabolism of ferulic and syringic acids under anaerobic conditions has been shown to proceed through demethylation and dehydroxylation steps. researchgate.net For example, syringic acid can be demethylated to 5-hydroxy-vanillic acid. researchgate.net

A summary of microbial metabolic reactions relevant to this compound is presented in the table below.

Microbial Reaction Substrate (Related Compound) Resulting Metabolite Microorganism Example
DemethylationSyringic acidGallic acidRhodopseudomonas palustris
DemethylationSyringic acid5-Hydroxy-vanillic acidAnaerobic consortia
Ester HydrolysisMethyl benzoateBenzoic acidBurkholderia cepacia

Identification of Metabolites in Biological Systems

While no studies have specifically identified the metabolites of this compound in biological systems, the metabolic pathways of structurally analogous compounds provide strong indications of the likely metabolites.

Based on the metabolism of methyl syringate, the primary metabolites expected to be found in plasma and urine would be the glucuronide and sulfate conjugates of the parent compound and its hydrolyzed form, 3,5-dihydroxy-4-methoxybenzoic acid. umf.org.nz

Furthermore, the metabolism of gallic acid esters suggests that 3,5-dihydroxy-4-methoxybenzoic acid and its methylated derivatives could be present. researchgate.net The table below lists the potential metabolites of this compound that could be identified in biological fluids such as urine and plasma.

Potential Metabolite Parent Compound/Intermediate Metabolic Pathway
3,5-Dihydroxy-4-methoxybenzoic acidThis compoundEster Hydrolysis
Methyl 3,4,5-trihydroxybenzoateThis compoundO-Demethylation
This compound-glucuronideThis compoundGlucuronidation
3,5-Dihydroxy-4-methoxybenzoic acid-glucuronide3,5-Dihydroxy-4-methoxybenzoic acidGlucuronidation
This compound-sulfateThis compoundSulfation
3,5-Dihydroxy-4-methoxybenzoic acid-sulfate3,5-Dihydroxy-4-methoxybenzoic acidSulfation

Analytical Methodologies for Methyl 3,5 Dihydroxy 4 Methoxybenzoate in Research

Chromatographic Techniques for Quantitative Analysis

Chromatography is a cornerstone for the separation and quantitative analysis of Methyl 3,5-dihydroxy-4-methoxybenzoate. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of phenolic compounds like this compound due to its high resolution and sensitivity. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar and the mobile phase is polar.

For the analysis of similar phenolic esters, such as Methyl 4-hydroxy-3,5-dimethoxybenzoate, a common approach involves a C18 column. sielc.com The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, which is acidified to improve peak shape and resolution. sielc.comsielc.com Phosphoric acid or formic acid are common choices for acidification. sielc.comsielc.com Detection is typically performed using a Diode-Array Detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths.

A representative HPLC method for a related compound is detailed in the table below, which can be adapted for the analysis of this compound.

ParameterCondition
Column Newcrom R1 (C18)
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid sielc.comsielc.com
Detection UV-Vis or Diode-Array Detector (DAD)
Notes For Mass Spectrometry (MS) compatibility, formic acid is used instead of phosphoric acid. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and lower volatility of phenolic compounds like this compound, a derivatization step is typically required prior to GC-MS analysis. jfda-online.comresearchgate.net

Derivatization serves to increase the volatility and thermal stability of the analyte. jfda-online.comresearchgate.net A common method for phenolic compounds is silylation, which involves replacing the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. researchgate.netgcms.cz Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govbrjac.com.br The derivatized, more volatile compound can then be readily analyzed by GC-MS. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte.

The general steps for GC-MS analysis after derivatization are outlined below.

StepDescription
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.govbrjac.com.br
Reaction Replacement of active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups. researchgate.netgcms.cz
GC Column A nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.
Ionization Electron Ionization (EI) is commonly employed.
Detection A mass spectrometer detects the characteristic fragments of the derivatized compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique often used for the qualitative analysis of phenolic compounds and for monitoring the progress of chemical reactions. The separation is based on the differential partitioning of the compound between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or mixture of solvents).

Stationary PhaseMobile Phase (Solvent System)Visualization
Silica Gel GF-254Toluene : Acetone : Formic AcidUV light (254 nm)
Silica Gel GF-254n-Butanol : Glacial Acetic Acid : WaterUV light, Staining Reagents
Silica Gel GF-254Toluene : Ethyl Acetate (B1210297) : Glacial Acetic AcidUV light, Staining Reagents

Spectroscopic Techniques for Detection and Quantification

Spectroscopic techniques are indispensable for the detection and structural elucidation of this compound. UV-Visible spectroscopy is particularly useful for its detection and quantification.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is often used in conjunction with HPLC for the detection and quantification of analytes as they elute from the column. The absorption of UV light by this compound is due to the electronic transitions within its aromatic ring and carbonyl group.

In a methanolic solution, this compound exhibits two characteristic absorption maxima (λmax). researchgate.net These wavelengths can be used for its selective detection. The solvent can influence the exact position of the absorption maxima. biointerfaceresearch.comresearchgate.net

Solventλmax 1 (nm)λmax 2 (nm)
Methanol (B129727)260.5 researchgate.net298 researchgate.net

Sample Preparation from Complex Biological Matrices

The analysis of this compound from complex biological matrices, such as plant extracts, requires an efficient sample preparation method to isolate the compound of interest and remove interfering substances. researchgate.net The choice of extraction method depends on the nature of the sample matrix and the physicochemical properties of the analyte.

A common approach for extracting phenolic compounds from plant material involves maceration of the dried and powdered sample in a suitable solvent. researchgate.net A mixture of ethanol (B145695) and water is often effective. researchgate.net The initial crude extract is then typically subjected to further purification steps, such as liquid-liquid partitioning. For instance, the crude extract can be partitioned between solvents of varying polarities, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their solubility. researchgate.net The fraction containing this compound can then be concentrated and analyzed using the chromatographic and spectroscopic techniques described above.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE), also known as solvent partitioning, is a foundational technique used for the separation of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This method has been successfully applied in the isolation of this compound from plant sources.

Detailed research findings indicate that the initial step often involves the maceration of the dried and powdered plant material in a polar solvent to create a crude extract. multiresearchjournal.comtjnpr.org For instance, the stem bark of Sacoglottis gabonensis and the leaves of Globimetula braunii have been used as sources for this compound. multiresearchjournal.comtjnpr.org In these studies, the plant material was first extracted with an alcohol-water mixture, such as 80% methanol or 90% ethanol, to draw out a wide range of phytochemicals, including the target compound. multiresearchjournal.comtjnpr.org

Following the initial extraction, the crude extract is typically suspended in water and then subjected to sequential partitioning with organic solvents of increasing polarity. This process fractionates the extract, concentrating compounds in the solvent in which they are most soluble. For this compound, activity and presence of the compound have been consistently reported in the ethyl acetate (EtOAc) fraction. multiresearchjournal.comresearchgate.net This indicates that the compound has moderate polarity, allowing it to be effectively separated from more nonpolar compounds (which would partition into solvents like n-hexane) and highly polar compounds (which would remain in the aqueous or n-butanol fractions). multiresearchjournal.com The ethyl acetate fraction is then concentrated and can be subjected to further chromatographic purification to yield the pure compound. researchgate.net

Table 1: Example of a Liquid-Liquid Extraction (LLE) Scheme for this compound Isolation

StepProcedurePurposeFindingCitation
1MacerationTo create a crude extract from the plant matrix.Effective for initial extraction from powdered plant material. multiresearchjournal.comtjnpr.org
2Solvent System80% Methanol or 90% Ethanol in water.Efficiently extracts a broad spectrum of compounds. multiresearchjournal.comtjnpr.org
3PartitioningSequential extraction of the aqueous suspension of the crude extract.To separate compounds based on polarity. multiresearchjournal.com
4Solvents Usedn-Hexane, followed by Ethyl Acetate (EtOAc), then n-Butanol.To create fractions of varying polarity. multiresearchjournal.com
5FractionationThis compound is concentrated in the ethyl acetate fraction.The target compound exhibits intermediate polarity. multiresearchjournal.comresearchgate.net
6Final StepThe EtOAc fraction is concentrated in vacuo for further purification.Prepares the enriched sample for chromatography. multiresearchjournal.comresearchgate.net

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a selective sample preparation technique that partitions analytes between a solid stationary phase and a liquid mobile phase. It is widely used for sample clean-up, concentration, and fractionation, offering advantages over LLE such as reduced solvent consumption and higher selectivity. sigmaaldrich.com While specific studies detailing an optimized SPE method exclusively for this compound are not prominent in the reviewed literature, the principles of SPE for phenolic compounds are well-established and can be applied. thermofisher.com

Given the structure of this compound (a polar phenolic ester), a reversed-phase SPE methodology would be most appropriate for its isolation from an aqueous or hydroalcoholic extract. thermofisher.comnih.gov In this approach, a nonpolar stationary phase (e.g., C18-bonded silica) is used to retain the moderately nonpolar analyte from a polar sample matrix.

The general steps would involve:

Conditioning: The SPE cartridge is treated with a strong organic solvent (e.g., methanol) followed by water or an aqueous buffer to activate the stationary phase.

Loading: The plant extract, dissolved in a polar solvent, is passed through the cartridge. The target compound, along with other nonpolar to moderately polar compounds, adsorbs to the C18 sorbent.

Washing: A weak polar solvent (e.g., water or a low percentage of methanol in water) is passed through the cartridge to wash away highly polar impurities that have not been retained.

Elution: A stronger, less polar organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) is used to disrupt the hydrophobic interactions and elute the retained this compound. sigmaaldrich.com

The selection of specific solvents and their volumes would require method development to optimize recovery and purity.

Table 2: Proposed Solid-Phase Extraction (SPE) Parameters for this compound

ParameterSelectionRationaleCitation
Sorbent Type Reversed-Phase (e.g., C18, C8)The compound has moderate polarity, suitable for retention on a nonpolar phase via hydrophobic interactions. thermofisher.com
Conditioning Solvent Methanol, followed by waterTo solvate the C18 chains and prepare the sorbent for an aqueous sample. sigmaaldrich.com
Loading Solvent Aqueous or hydroalcoholic solution of the crude extractEnsures the compound is in a polar matrix to promote retention on the nonpolar sorbent. thermofisher.com
Washing Solvent Water or water/methanol (e.g., 95:5 v/v)To remove highly polar impurities like sugars and salts without eluting the target compound. sigmaaldrich.com
Elution Solvent Ethyl Acetate, Methanol, or AcetonitrileSolvents of sufficient non-polarity to disrupt hydrophobic interactions and elute the analyte. sigmaaldrich.com

Ultrasound-Assisted Extraction

Ultrasound-Assisted Extraction (UAE) is an advanced extraction technique that utilizes the energy of ultrasonic waves (typically 20-100 kHz) to enhance the extraction process. The primary mechanism is acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the solvent, which generates intense local heating, pressure, and shear forces. nih.gov This process disrupts plant cell walls, reduces particle size, and enhances solvent penetration and mass transfer, leading to higher extraction yields in shorter times and often at lower temperatures compared to conventional methods.

Specific research detailing the optimization of UAE for this compound has not been identified. However, UAE is widely and effectively used for the extraction of phenolic compounds, including gallic acid and its esters, from various plant matrices. nih.govacs.org Based on these studies, a hypothetical UAE procedure for this compound can be outlined. Key parameters that influence UAE efficiency include solvent type and concentration, temperature, time, and ultrasonic power (amplitude).

For phenolic compounds, hydroalcoholic solutions (e.g., ethanol or methanol in water) are commonly used as the extraction solvent. nih.govacs.org The optimal conditions are typically determined using response surface methodology (RSM) to maximize the yield. nih.govacs.org For related compounds like gallic acid, optimized conditions often involve solvent concentrations of 50-75% ethanol, temperatures around 40-60°C, and extraction times of 10-30 minutes. acs.org These parameters represent a good starting point for developing a UAE method for this compound.

Table 3: General Parameters for Ultrasound-Assisted Extraction (UAE) of Phenolic Esters

ParameterTypical Range/ValueInfluence on ExtractionCitation
Solvent Ethanol/water or Methanol/water mixturesThe polarity of the solvent is crucial for solubilizing the target compound. Water helps swell the plant matrix, while alcohol solubilizes the phenolic ester. nih.govacs.org
Solvent Concentration 50-80% (v/v)Affects solvent polarity and viscosity, which influences cavitation and analyte solubility. acs.org
Temperature 30 - 60 °CHigher temperatures can increase solubility and diffusion rates, but excessive heat may degrade thermolabile compounds. nih.gov
Extraction Time 10 - 45 minutesLonger times generally increase yield up to a point, after which equilibrium is reached or degradation may occur. acs.org
Ultrasonic Power/Amplitude 50 - 600 W / 40 - 100%Higher power increases the intensity of cavitation, enhancing cell disruption and mass transfer. nih.govacs.org
Solid-to-Liquid Ratio 1:15 to 1:35 (g/mL)A higher solvent volume can improve extraction efficiency but may result in a more dilute extract. acs.org

Structure Activity Relationship Sar Studies and Molecular Modeling

Correlation Between Chemical Structure and Biological Activity

The arrangement of functional groups on the benzene (B151609) ring of Methyl 3,5-dihydroxy-4-methoxybenzoate is fundamental to its bioactivity. The parent compound, syringic acid, is noted for a wide range of therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial effects. ffhdj.comffhdj.com The therapeutic potential of syringic acid and its derivatives is often attributed to the presence of methoxy (B1213986) groups at the 3 and 5 positions of the aromatic ring. ffhdj.comresearchgate.net

The hydroxyl group plays a significant role in the radical-scavenging activities of phenolic compounds. mdpi.com In the case of syringic acid, it is considered more effective at scavenging reactive oxygen species than p-hydroxybenzoic acid due to the presence of its two methoxy groups. nih.gov This suggests that the combination of hydroxyl and methoxy groups in this compound is key to its antioxidant potential.

Compound/Functional GroupAssociated Biological Activity/PropertySource
Methoxy groups at positions 3 and 5Contribute to therapeutic properties ffhdj.comresearchgate.net
Hydroxyl groupRadical-scavenging and antioxidant activity mdpi.com
This compoundReported to have no spermicidal activity in a specific study researchgate.net
Syringic Acid (parent compound)Antioxidant, anti-inflammatory, antimicrobial, hepatoprotective ffhdj.commdpi.com

Computational Approaches and Molecular Modeling

Computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are powerful tools for predicting and understanding the biological activity of compounds like this compound.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. This helps in understanding the binding affinity and the specific interactions that stabilize the complex. For instance, studies on other natural compounds, such as flavone (B191248) derivatives, have utilized molecular docking to predict their binding to cancer-related protein targets like the estrogen receptor-alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.gov

These studies reveal that the binding is often stabilized by a network of interactions, including hydrogen bonds and pi-pi stacking. foliamedica.bg In the case of this compound, the hydroxyl and methoxy groups would be expected to participate in hydrogen bonding with amino acid residues in a target protein's binding site. The benzene ring could engage in hydrophobic or pi-pi interactions. The binding affinity, often expressed as a docking score in kcal/mol, indicates the stability of the compound-target complex. nih.govfoliamedica.bg

Type of InteractionPotential Interacting Groups on this compoundExample Target Residues from Docking Studies
Hydrogen BondsHydroxyl (-OH) groups, Methoxy (-OCH3) groupAsp122, Asp126, Ser188, Glu100
Pi-Pi Stacking/HydrophobicBenzene ringTyr268
Metal CoordinationOxygen atoms in hydroxyl or methoxy groupsCalcium ions (in relevant metalloproteins)

This table illustrates potential interactions based on docking studies of similar compounds. foliamedica.bg

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

A typical QSAR study involves calculating various molecular descriptors for each compound, which quantify different aspects of its structure, such as electronic, steric, and hydrophobic properties. These descriptors are then used to build a model, often using statistical techniques like multiple linear regression or machine learning algorithms like artificial neural networks. nih.gov

For example, a QSAR study on a series of novel anti-tumor agents developed a model with a high correlation coefficient (e.g., R² > 0.9), indicating a strong predictive ability. nih.gov Such a model for derivatives of this compound could help in designing new analogs with enhanced biological activity by identifying the key structural features that positively or negatively influence their potency.

Future Perspectives in Methyl 3,5 Dihydroxy 4 Methoxybenzoate Research

Exploration of Novel Biological Activities

The foundational knowledge of Methyl 3,5-dihydroxy-4-methoxybenzoate's antioxidant and antimicrobial capabilities provides a springboard for exploring a wider range of biological effects. uni.lu Future research should pivot towards investigating other potential therapeutic activities. The structural similarity of this compound to other bioactive phenols suggests that it may possess anti-inflammatory, anticancer, and neuroprotective properties. For instance, the related compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has demonstrated anticancer activity against human glioblastoma cells and has been shown to suppress inflammatory responses. nih.govnih.gov Another related molecule, methyl 3,4-dihydroxybenzoate (MDHB), has exhibited neuroprotective effects in a mouse model of retinitis pigmentosa. diva-portal.org

Systematic screening of this compound against a panel of disease models, including various cancer cell lines, inflammatory pathways, and models of neurodegenerative diseases, is a logical next step. Such studies would elucidate the full spectrum of its bioactivity and identify promising avenues for further development.

Table 1: Potential Novel Biological Activities for Future Investigation

Biological Activity Rationale Based on Structurally Similar Compounds
Anti-inflammatory DHMBA suppresses inflammatory cytokine production. nih.gov
Anticancer DHMBA exhibits anticancer activity in glioblastoma cells.
Neuroprotective MDHB shows neuroprotective effects in retinal degeneration. diva-portal.org
Cardioprotective Many phenolic compounds exhibit heart-protective effects.

Development of Potent and Selective Derivatives

The native potency and selectivity of this compound can likely be enhanced through medicinal chemistry approaches. Future research should focus on the rational design and synthesis of novel derivatives. A retracted study on the synthesis of the anticancer drug gefitinib (B1684475) utilized a structurally similar compound, methyl 3-hydroxy-4-methoxybenzoate, as a starting material, indicating the feasibility of synthetic modifications to this class of molecules. fishersci.com

Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the functional groups on the benzene (B151609) ring and the ester moiety, researchers can identify the key structural features required for specific biological activities. For example, altering the ester to an amide or other functional groups could impact bioavailability and target engagement. The synthesis of a library of derivatives, followed by comprehensive biological evaluation, would provide valuable insights into how to optimize this scaffold for therapeutic use.

Preclinical and Clinical Investigations

Currently, there is a notable absence of preclinical and clinical data for this compound. Bridging this gap is a critical step towards translating its potential from the laboratory to clinical practice. Future research must prioritize comprehensive preclinical studies to evaluate its efficacy and safety in animal models of disease.

These studies should include pharmacokinetic assessments to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Efficacy studies in relevant animal models for conditions where related compounds have shown promise, such as cancer and inflammatory diseases, are warranted. Following successful preclinical evaluation, well-designed clinical trials would be necessary to establish the safety and efficacy of this compound in humans.

Applications in Functional Foods and Cosmeceuticals

The established antioxidant properties of this compound make it an attractive candidate for incorporation into functional foods and cosmeceutical products. uni.lu The food industry is continually seeking natural antioxidants to enhance product stability and offer health benefits. Future research could explore its efficacy as a natural preservative and its potential to contribute to the health-promoting properties of functional foods and beverages.

In the realm of cosmeceuticals, its antioxidant capacity suggests a potential role in protecting the skin from oxidative stress-induced aging and damage. A related compound, methyl 3,4-dihydroxy-5-methoxybenzoate, is already utilized in cosmetic formulations to stabilize products. researchgate.net Further investigation into the skin-protective effects of this compound, including its ability to mitigate UV-induced damage and support skin health, could lead to its use as a key ingredient in skincare products.

Table 2: Potential Applications in Functional Products

Application Area Potential Benefit Research Focus
Functional Foods Natural antioxidant, potential health benefits Stability in food matrices, bioavailability, health outcomes in dietary intervention studies

Integration with Systems Biology and Omics Approaches

To gain a deeper understanding of the mechanisms of action of this compound, future research should integrate systems biology and multi-omics approaches. Technologies such as metabolomics and proteomics can provide a comprehensive view of the molecular changes induced by this compound in biological systems. nih.govmdpi.com

Metabolomic profiling can identify the metabolic pathways that are modulated by this compound, offering insights into its physiological effects. Proteomic analysis can reveal the protein targets of the compound and the signaling pathways it influences. By combining these omics datasets, researchers can construct detailed models of the compound's mechanism of action, facilitating the identification of biomarkers for its activity and guiding the development of more effective therapeutic strategies. This integrated approach will be instrumental in unlocking the full potential of this compound in a scientifically rigorous manner.

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl 3,5-dihydroxy-4-methoxybenzoate to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example, regioselective functionalization of the benzene ring can be achieved using nitration followed by site-selective silylation, as demonstrated in the synthesis of (-)-conophylline . Key steps include:

  • Nitration : Use controlled stoichiometry to avoid over-nitration.
  • Silylation : Protect reactive hydroxyl groups with tert-butyldiphenylsilyl (TBDPS) groups to direct subsequent reactions .
  • Methylation : Employ dimethyl sulfate with a strong base (e.g., t-BuOK) in a THF/DMF solvent system (3:1 ratio) for efficient O-methylation . Yield improvements (up to 58% over three steps) are achieved by optimizing temperature (0°C to room temperature) and solvent polarity .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should include:

  • Thermal Analysis : Measure melting point (108°C) via differential scanning calorimetry (DSC) to assess thermal degradation thresholds .
  • Hygroscopicity Testing : Store samples in controlled humidity chambers (e.g., 0–90% RH) and monitor mass changes over time.
  • Light Sensitivity : Expose to UV-Vis light (200–800 nm) and track spectral changes using HPLC-UV . Proper storage in airtight containers at 0–6°C is recommended to prevent decomposition .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer: Combine multiple techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic signals (e.g., aromatic protons at δ 6.5–7.5 ppm, methoxy groups at δ 3.7–3.9 ppm) .
  • Mass Spectrometry : Confirm molecular weight (212.2 g/mol) via high-resolution MS (HRMS) .
  • X-ray Crystallography : Resolve crystal structure to verify substituent positions, particularly for polymorphic forms .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for complex natural product synthesis?

Methodological Answer: Regioselectivity is critical for derivatives like (-)-conophylline. Strategies include:

  • Protection/Deprotection : Use TBDPS groups to shield specific hydroxyl groups during nitration or alkylation .
  • Ley Oxidation : Convert methyl esters to aldehydes for subsequent C–C bond formation, as shown in multi-step syntheses .
  • Microwave-Assisted Reactions : Enhance reaction rates and selectivity for challenging transformations (e.g., triazine coupling) .

Q. What experimental designs address contradictions in reported 1H^1H1H NMR data for methyl syringate derivatives?

Methodological Answer: Discrepancies often arise from solvent effects or impurities. To resolve:

  • Solvent Standardization : Use deuterated DMSO or CDCl3_3 for consistent chemical shift referencing .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .
  • Paramagnetic Additives : Add shift reagents (e.g., Eu(fod)3_3) to separate closely spaced aromatic proton signals .

Q. How can researchers design a multi-step synthesis route incorporating this compound as a chiral building block?

Methodological Answer: Chiral synthesis requires enantioselective steps:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) for hydroxyl-directed epoxidation or alkylation .
  • Kinetic Resolution : Separate enantiomers via enzymatic hydrolysis (e.g., lipases) .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) .

Q. What methodologies identify degradation products of this compound under oxidative conditions?

Methodological Answer: Oxidative degradation pathways can be mapped using:

  • LC-MS/MS : Detect transient intermediates (e.g., quinones or dimeric species) with tandem mass spectrometry .
  • Electron Paramagnetic Resonance (EPR) : Identify radical intermediates formed during auto-oxidation .
  • Isotopic Labeling : Trace 18O^{18}O-labeled compounds to elucidate oxygen incorporation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.